molecular formula C10H20N2O3 B3104478 (3S,4R)-3-Amino-4-methoxy-pyrrolidine-1-carboxylic acid tert-butyl ester CAS No. 148260-95-1

(3S,4R)-3-Amino-4-methoxy-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B3104478
CAS No.: 148260-95-1
M. Wt: 216.28 g/mol
InChI Key: STYSIWNZDIJKGC-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,4R)-3-Amino-4-methoxy-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS: 148260-95-1) is a chiral pyrrolidine derivative with the molecular formula C₁₀H₂₀N₂O₃ and a molecular weight of 216.28 g/mol . It features a five-membered pyrrolidine ring substituted with a methoxy group at the 4-position and a tert-butoxycarbonyl (Boc)-protected amine at the 3-position. The stereochemistry (3S,4R) is critical for its role as a building block in asymmetric synthesis, particularly in pharmaceutical intermediates for drugs targeting central nervous system disorders or protease inhibitors. The Boc group enhances stability during synthetic processes, while the methoxy group influences solubility and steric effects .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (3S,4R)-3-amino-4-methoxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-5-7(11)8(6-12)14-4/h7-8H,5-6,11H2,1-4H3/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STYSIWNZDIJKGC-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@@H](C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901128397
Record name 1-Pyrrolidinecarboxylic acid, 3-amino-4-methoxy-, 1,1-dimethylethyl ester, (3S-cis)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901128397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148260-95-1, 121242-20-4
Record name 1-Pyrrolidinecarboxylic acid, 3-amino-4-methoxy-, 1,1-dimethylethyl ester, (3S-cis)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148260-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pyrrolidinecarboxylic acid, 3-amino-4-methoxy-, 1,1-dimethylethyl ester, (3S-cis)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901128397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-tert-butyl (3R,4S)-3-amino-4-methoxypyrrolidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-3-Amino-4-methoxy-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine, methanol, and tert-butyl chloroformate.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving the appropriate precursors.

    Introduction of Functional Groups: The amino and methoxy groups are introduced through selective substitution reactions. The amino group is typically introduced via nucleophilic substitution, while the methoxy group is added through an electrophilic substitution reaction.

    Esterification: The carboxylic acid group is esterified using tert-butyl chloroformate under basic conditions to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-3-Amino-4-methoxy-pyrrolidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxyl or alkyl groups.

    Substitution: The amino and methoxy groups can participate in nucleophilic and electrophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl or alkyl derivatives.

Scientific Research Applications

(3S,4R)-3-Amino-4-methoxy-pyrrolidine-1-carboxylic acid tert-butyl ester has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and chiral catalysts.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is investigated for its potential as a building block in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.

    Industry: The compound finds applications in the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of (3S,4R)-3-Amino-4-methoxy-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The amino and methoxy groups play crucial roles in binding to active sites of enzymes or receptors, modulating their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with modifications in substituents, heterocyclic cores, or functional groups. Key differences in physicochemical properties and applications are highlighted below:

Table 1: Structural and Functional Comparison

Compound Name CAS Molecular Formula Molecular Weight Key Features Applications References
(3S,4R)-3-Amino-4-methoxy-pyrrolidine-1-carboxylic acid tert-butyl ester 148260-95-1 C₁₀H₂₀N₂O₃ 216.28 Pyrrolidine core, methoxy, Boc-protected amine Chiral intermediate for drug synthesis (e.g., antivirals, kinase inhibitors)
trans-3-Azido-4-methoxy-pyrrolidine-1-carboxylic acid tert-butyl ester 429673-78-9 C₁₀H₁₈N₄O₃ 242.27 Azide group replaces amine; same pyrrolidine scaffold Click chemistry applications (e.g., bioconjugation, polymer synthesis)
1-(tert-butyl) 3-ethyl (3S,4R)-4-aminopyrrolidine-1,3-dicarboxylate 955422-25-0 C₁₂H₂₂N₂O₄ 258.31 Dual ester groups (tert-butyl and ethyl) Enhanced polarity for solubility-driven drug design
trans-3-Amino-4-ethoxy-pyrrolidine-1-carboxylic acid tert-butyl ester 708273-40-9 C₁₁H₂₂N₂O₃ 230.30 Ethoxy substituent instead of methoxy Improved metabolic stability in preclinical candidates
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid 652971-20-5 C₁₇H₂₃NO₄ 305.37 Piperidine core with phenyl group Bulkier structure for receptor-specific targeting

Key Observations

Substituent Effects :

  • Methoxy vs. Ethoxy : The ethoxy analog (CAS 708273-40-9) exhibits higher lipophilicity (logP ~1.2 vs. 0.8 for methoxy), enhancing blood-brain barrier penetration in CNS drug candidates .
  • Azide vs. Amine : The azide derivative (CAS 429673-78-9) enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), expanding utility in bioconjugation .

Core Heterocycle Differences :

  • Piperidine vs. Pyrrolidine : The piperidine analog (CAS 652971-20-5) has a six-membered ring, increasing conformational flexibility for binding to G-protein-coupled receptors (GPCRs) .

Functional Group Additions :

  • The dual-ester compound (CAS 955422-25-0) demonstrates improved aqueous solubility (2.5 mg/mL vs. 1.2 mg/mL for the parent compound), making it suitable for parenteral formulations .

Biological Activity

(3S,4R)-3-Amino-4-methoxy-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS No. 148260-95-1) is a pyrrolidine derivative that has garnered attention for its potential biological activities. This compound, with a molecular formula of C10H20N2O3 and a molecular weight of 216.28 g/mol, is characterized by its unique stereochemistry, which may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC10H20N2O3
Molecular Weight216.28 g/mol
Purity≥ 98%
IUPAC Nametert-butyl (3S,4R)-3-amino-4-methoxypyrrolidine-1-carboxylate
CAS Number148260-95-1

The biological activity of this compound is primarily attributed to its ability to act as an amino acid mimic. This compound can potentially modulate various biochemical pathways by interacting with neurotransmitter systems and influencing receptor activity.

Biological Activities

  • Neuroprotective Effects : Research indicates that this compound may exhibit neuroprotective properties, particularly in models of neurodegenerative diseases. Its structural similarity to amino acids allows it to penetrate the blood-brain barrier and exert effects on neuronal survival and function.
  • Antioxidant Activity : Preliminary studies suggest that this compound possesses antioxidant properties, which may help mitigate oxidative stress in cellular models.
  • Potential in Pain Management : There is emerging evidence supporting the role of this compound in modulating pain pathways, possibly through its interaction with glutamate receptors, which are critical in pain signaling.

Study 1: Neuroprotection in Cellular Models

In a study conducted on cultured neuronal cells, this compound was shown to significantly reduce cell death induced by oxidative stress. The compound enhanced the expression of neuroprotective proteins and decreased markers of apoptosis.

Study 2: Antioxidant Properties

A comparative analysis demonstrated that this compound exhibited stronger antioxidant activity than standard antioxidants like ascorbic acid when evaluated using DPPH and ABTS radical scavenging assays. The results indicated a dose-dependent response, suggesting potential therapeutic applications in oxidative stress-related conditions.

Research Findings

Recent literature highlights the synthesis and characterization of this compound as well as its biological evaluations:

  • Synthesis : The compound can be synthesized through a multi-step process involving the reaction of pyrrolidine derivatives with methoxycarbonyl compounds.
  • Biological Evaluation : Various studies have assessed the impact of this compound on cell viability and its mechanisms of action at the molecular level.

Q & A

Q. What are the key synthetic pathways and optimal reaction conditions for synthesizing (3S,4R)-3-Amino-4-methoxy-pyrrolidine-1-carboxylic acid tert-butyl ester?

  • Methodological Answer: Synthesis typically involves multi-step protocols starting with pyrrolidine derivatives. Key steps include:
  • Amino and methoxy group introduction : Controlled alkylation or nucleophilic substitution under inert atmospheres (e.g., N₂) to preserve stereochemistry.
  • tert-butyl ester protection : Reacting with Boc anhydride (di-tert-butyl dicarbonate) in dichloromethane or THF, often catalyzed by DMAP at 0–25°C .
  • Optimization : Reaction parameters such as temperature (0–40°C), solvent polarity (THF vs. DMF), and stoichiometric ratios (1:1.2 for Boc reagent) critically impact yield (reported 60–85%) and enantiomeric excess (>95%) .

Q. How is the stereochemical configuration and molecular conformation of this compound validated?

  • Methodological Answer:
  • X-ray crystallography : Resolves absolute stereochemistry (e.g., (3S,4R) configuration) .
  • NMR spectroscopy : 1^1H and 13^13C NMR confirm methoxy (-OCH₃) and tert-butyl groups; coupling constants (e.g., J3,4J_{3,4}) verify pyrrolidine ring puckering .
  • Chiral HPLC : Quantifies enantiomeric purity using columns like Chiralpak IA/IB with hexane:isopropanol mobile phases .

Q. What are the stability profiles and recommended storage conditions?

  • Methodological Answer:
  • Stability : Susceptible to hydrolysis under acidic/basic conditions (e.g., tert-butyl ester cleavage at pH <3 or >10). Stable in anhydrous solvents (e.g., DMF, DMSO) for ≤6 months at -20°C .
  • Storage : Store under argon at -20°C in amber vials to prevent photodegradation and moisture absorption .

Q. Which analytical techniques are prioritized for purity assessment?

  • Methodological Answer:
  • HPLC-MS : Detects impurities (e.g., deprotected amine byproducts) with C18 columns and 0.1% TFA in acetonitrile/water gradients .
  • Elemental analysis : Validates C, H, N content within ±0.4% of theoretical values .
  • Karl Fischer titration : Monitors residual water (<0.1% w/w) to ensure storage stability .

Q. What are its primary applications in medicinal chemistry research?

  • Methodological Answer:
  • Intermediate for bioactive molecules : Used in synthesizing protease inhibitors (e.g., HCV NS3/4A inhibitors) and kinase modulators via Suzuki-Miyaura couplings or amide bond formations .
  • Conformational studies : The methoxy group influences ring puckering, aiding in structure-activity relationship (SAR) analyses for target engagement .

Advanced Research Questions

Q. What reaction mechanisms govern tert-butyl ester deprotection in this compound, and how are side reactions mitigated?

  • Methodological Answer:
  • Acidic cleavage : Trifluoroacetic acid (TFA) in dichloromethane (1:4 v/v) removes the Boc group via protonation of the carbonyl oxygen, forming a tert-butyl carbocation. Competing side reactions (e.g., methoxy group oxidation) are minimized by limiting reaction time (<2 hours) and temperature (0–25°C) .
  • Quenching : Neutralization with aqueous NaHCO₃ prevents over-acidification and degradation of the free amine .

Q. How should researchers address contradictions in reported synthetic yields (e.g., 60% vs. 85%)?

  • Methodological Answer:
  • Source analysis : Compare reaction scales (mg vs. kg), solvent purity (HPLC vs. technical grade), and catalyst batches (e.g., Pd(PPh₃)₄ activity). Small-scale reactions often report higher yields due to better mixing and heat transfer .
  • Reproducibility : Use Design of Experiments (DoE) to identify critical parameters (e.g., Boc reagent equivalents, reaction time) and optimize robustness .

Q. What role does this compound play in catalytic asymmetric synthesis?

  • Methodological Answer:
  • Chiral auxiliary : The (3S,4R) configuration directs asymmetric induction in aldol reactions or Michael additions when coupled to catalytic systems (e.g., Jacobsen’s thiourea catalysts) .
  • Ligand precursor : Modifications of the amino group generate ligands for transition-metal catalysts (e.g., Pd-catalyzed cross-couplings) .

Q. What degradation pathways are observed under accelerated stability testing?

  • Methodological Answer:
  • Thermal degradation : At 40°C, methoxy group demethylation forms phenolic byproducts (detected via LC-MS). Stabilizers like BHT (0.01% w/w) slow radical-mediated oxidation .
  • Hydrolytic degradation : In aqueous buffers (pH 7.4, 37°C), ester hydrolysis produces carboxylic acid derivatives. Lyophilization or co-solvents (e.g., PEG-400) enhance solution stability .

Q. How can computational modeling predict its reactivity in novel synthetic routes?

  • Methodological Answer:
  • DFT calculations : Optimize transition states (e.g., B3LYP/6-31G*) for Boc deprotection or nucleophilic attacks, validated against experimental activation energies .
  • MD simulations : Analyze solvation effects (e.g., DMSO vs. THF) on conformational flexibility using AMBER force fields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3S,4R)-3-Amino-4-methoxy-pyrrolidine-1-carboxylic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
(3S,4R)-3-Amino-4-methoxy-pyrrolidine-1-carboxylic acid tert-butyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.